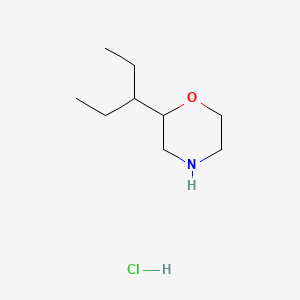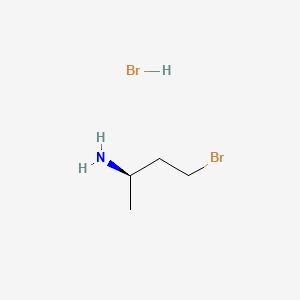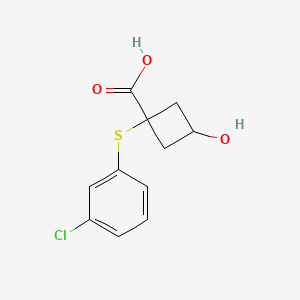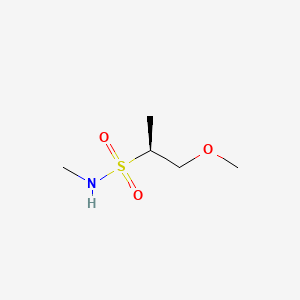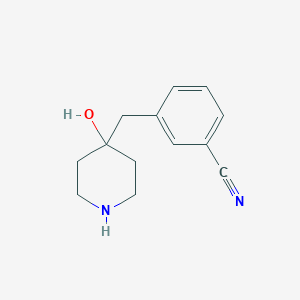
3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile is a chemical compound that features a benzonitrile group attached to a piperidine ring with a hydroxyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile typically involves the reaction of a benzonitrile derivative with a piperidine derivative. One common method includes the use of benzyl chloride and 4-hydroxypiperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Formation of 3-((4-Oxopiperidin-4-yl)methyl)benzonitrile.
Reduction: Formation of 3-((4-Hydroxypiperidin-4-yl)methyl)benzylamine.
Substitution: Formation of 3-((4-Halopiperidin-4-yl)methyl)benzonitrile.
科学的研究の応用
3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting cell proliferation .
類似化合物との比較
Similar Compounds
- **3-((4-Hydroxypiperidin-4-yl)methyl)pyridine
- **3-((4-Hydroxypiperidin-4-yl)methyl)benzamide
- **3-((4-Hydroxypiperidin-4-yl)methyl)benzaldehyde
Uniqueness
3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and nitrile groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
3-[(4-hydroxypiperidin-4-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H16N2O/c14-10-12-3-1-2-11(8-12)9-13(16)4-6-15-7-5-13/h1-3,8,15-16H,4-7,9H2 |
InChIキー |
RRGPRTSEAXYUFL-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1(CC2=CC(=CC=C2)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



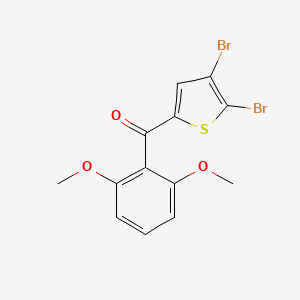
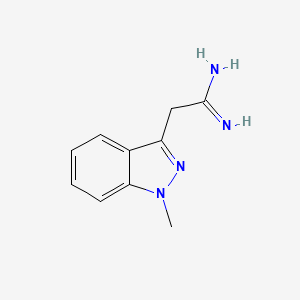
![{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride](/img/structure/B13564700.png)


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[3.5]nonan-1-one](/img/structure/B13564724.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B13564738.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13564742.png)
